molecular formula C9H8N4O2 B15197674 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid CAS No. 765850-70-2

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid

Cat. No.: B15197674
CAS No.: 765850-70-2
M. Wt: 204.19 g/mol
InChI Key: YXFHZLILLRUCBR-UHFFFAOYSA-N
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Description

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and halogenated imidazole compounds. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-imidazole-4-carboxylic acid
  • 2-Amino-1H-imidazole-4-carboxylic acid
  • 5-Amino-1-(pyridin-3-YL)-1H-imidazole-4-carboxylic acid

Uniqueness

Properties

CAS No.

765850-70-2

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-amino-1-pyridin-2-ylimidazole-4-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)12-5-13(8)6-3-1-2-4-11-6/h1-5H,10H2,(H,14,15)

InChI Key

YXFHZLILLRUCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=NC(=C2N)C(=O)O

Origin of Product

United States

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